molecular formula C9H16N2O2 B2777393 4-(4-piperidinyl)-3-Morpholinone CAS No. 841202-48-0

4-(4-piperidinyl)-3-Morpholinone

Cat. No. B2777393
Key on ui cas rn: 841202-48-0
M. Wt: 184.239
InChI Key: OHGXCDDZOLFNMD-UHFFFAOYSA-N
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Patent
US07745623B2

Procedure details

Benzyl 4-(3-oxo-4-morpholinyl)piperidin-1-carboxylate (3.8 g) obtained in Example 7b) was dissolved in ethanol (50 mL), 10% palladium on carbon (containing 50% water; 0.38 g) was added thereto, and the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere. The reaction mixture was filtered and the solvent was distilled off under reduced pressure to obtain the title compound (2.2 g, quantitative) as a light yellow oil.
Name
Benzyl 4-(3-oxo-4-morpholinyl)piperidin-1-carboxylate
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][O:6][CH2:5][CH2:4][N:3]1[CH:8]1[CH2:13][CH2:12][N:11](C(OCC2C=CC=CC=2)=O)[CH2:10][CH2:9]1>C(O)C.[Pd]>[NH:11]1[CH2:12][CH2:13][CH:8]([N:3]2[CH2:4][CH2:5][O:6][CH2:7][C:2]2=[O:1])[CH2:9][CH2:10]1

Inputs

Step One
Name
Benzyl 4-(3-oxo-4-morpholinyl)piperidin-1-carboxylate
Quantity
3.8 g
Type
reactant
Smiles
O=C1N(CCOC1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.38 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N1CCC(CC1)N1C(COCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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